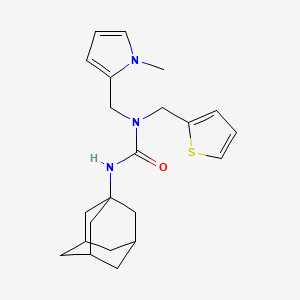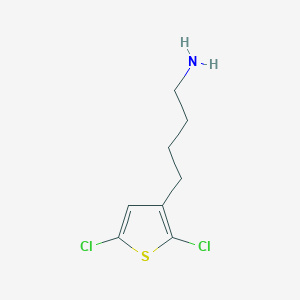
4-(2,5-Dichlorothiophène-3-yl)butan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,5-Dichlorothiophen-3-yl)butan-1-amine is an organic compound with the molecular formula C8H11Cl2NS and a molecular weight of 224.15 g/mol . This compound features a thiophene ring substituted with two chlorine atoms at the 2 and 5 positions, and a butan-1-amine chain attached at the 3 position of the thiophene ring .
Applications De Recherche Scientifique
4-(2,5-Dichlorothiophen-3-yl)butan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dichlorothiophen-3-yl)butan-1-amine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of 2,5-dichlorothiophene with a suitable base.
Attachment of the Butan-1-amine Chain: The butan-1-amine chain is introduced through a nucleophilic substitution reaction, where the amine group replaces a leaving group on the thiophene ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,5-Dichlorothiophen-3-yl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The chlorine atoms on the thiophene ring can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Hydroxyl or alkyl-substituted thiophene derivatives.
Mécanisme D'action
The mechanism of action of 4-(2,5-Dichlorothiophen-3-yl)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2,5-Dichlorothiophen-3-yl)butan-1-ol: Similar structure but with a hydroxyl group instead of an amine group.
4-(2,5-Dichlorothiophen-3-yl)butanoic acid: Similar structure but with a carboxylic acid group instead of an amine group.
Uniqueness
4-(2,5-Dichlorothiophen-3-yl)butan-1-amine is unique due to its specific combination of a thiophene ring with chlorine substitutions and a butan-1-amine chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Propriétés
IUPAC Name |
4-(2,5-dichlorothiophen-3-yl)butan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11Cl2NS/c9-7-5-6(8(10)12-7)3-1-2-4-11/h5H,1-4,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSHJCDAGYEWNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1CCCCN)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
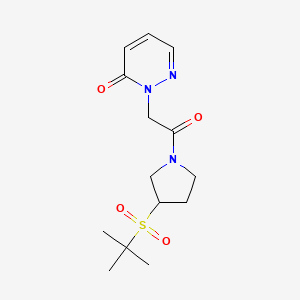
![N-(3-fluoro-4-methylphenyl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2413967.png)
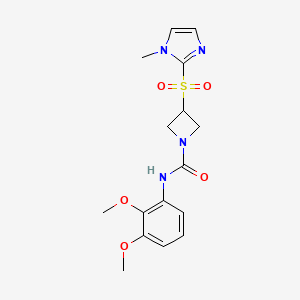
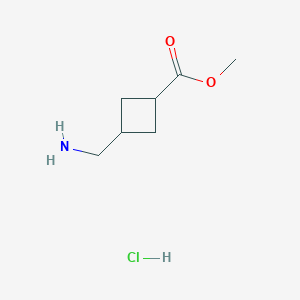
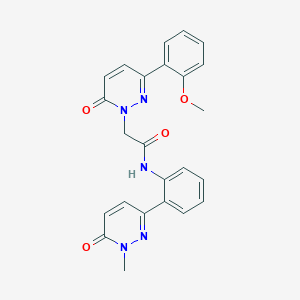
![N-(5-chloro-2-methoxyphenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2413975.png)
![Diphenyl [hydroxy(naphthalen-1-yl)methyl]phosphonate](/img/structure/B2413976.png)
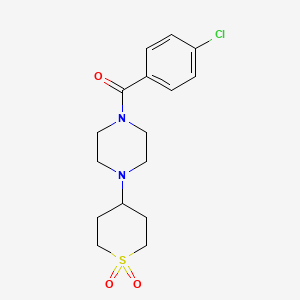
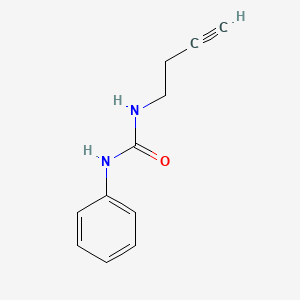
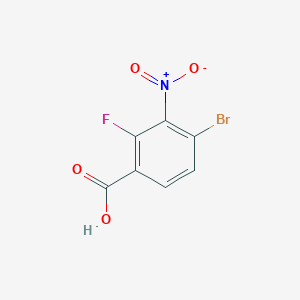
![N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B2413983.png)
![N-(1-Aminospiro[3.3]heptan-3-yl)-5-(trifluoromethyl)-1,3-thiazole-4-carboxamide;hydrochloride](/img/structure/B2413985.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2413986.png)
